PYRIDIN-4-YLMETHANETHIOL HYDROCHLORIDE

Description

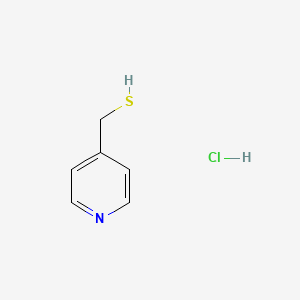

Pyridin-4-ylmethanethiol Hydrochloride (C₆H₈NS·HCl) is a heterocyclic organic compound featuring a pyridine ring substituted with a methanethiol (-CH₂SH) group at the 4-position, forming a hydrochloride salt. This compound is also known by synonyms such as 4-Pyridylethylmercaptan, 4-Pyridylthioacetic acid HCl, and 2-Pyridin-4-yl-ethanesulfonyl chloride hydrochloride . The thiol (-SH) group confers nucleophilic reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions or as a ligand in metal coordination chemistry. The pyridine moiety enhances solubility in polar solvents and may influence biological interactions due to its aromatic nitrogen, which can participate in hydrogen bonding or π-π stacking.

As a research chemical, it is primarily used in pharmaceutical and materials science laboratories for developing sulfur-containing analogs or prodrugs. Its hydrochloride form improves stability and handling compared to the free thiol, which is prone to oxidation.

Properties

CAS No. |

70199-58-5 |

|---|---|

Molecular Formula |

C6H8ClNS |

Molecular Weight |

161.65 g/mol |

IUPAC Name |

pyridin-4-ylmethanethiol;hydrochloride |

InChI |

InChI=1S/C6H7NS.ClH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H |

InChI Key |

BEJMQRKKHMEQII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CS.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of Pyridine Derivatives: One common method involves the reduction of pyridine derivatives.

Industrial Production Methods: Industrial production often involves large-scale hydrogenation and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Pyridin-4-ylmethanethiol hydrochloride can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: It can be reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Alkylated and Acylated Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

Synthesis: Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

Biochemical Studies: Utilized in studies involving enzyme inhibition and protein interactions.

Medicine:

Drug Development: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry:

Material Science: Used in the development of organic semiconductor materials and other advanced materials.

Mechanism of Action

The mechanism of action of pyridin-4-ylmethanethiol hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between Pyridin-4-ylmethanethiol Hydrochloride and related compounds:

Physicochemical and Reactivity Comparison

- This compound : The hydrochloride salt increases aqueous solubility compared to the free thiol. The pyridine ring stabilizes the molecule via resonance, reducing thiol oxidation rates compared to aliphatic thiols like methanethiol .

- 4-Methylpiperidine Hydrochloride : The saturated piperidine ring enhances basicity (pKa ~11 for the amine), making it more nucleophilic than pyridine derivatives. Lacks sulfur-based reactivity .

- 4-Methylpyrimidinol Hydrochloride: The hydroxyl group on pyrimidine allows for hydrogen bonding, influencing solubility in polar solvents. The dual nitrogen atoms in the ring enhance π-deficient character, affecting electronic interactions .

- Methanethiol: Highly volatile and reactive; its small size allows rapid enzymatic oxidation (e.g., by methanethiol oxidase in methanotrophs) but lacks the structural complexity for targeted biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.